molecular formula C18H26N2O2 B2695036 tert-butyl 2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate CAS No. 1250991-90-2

tert-butyl 2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate

Cat. No.: B2695036
CAS No.: 1250991-90-2
M. Wt: 302.418
InChI Key: PDQRMGKMHNCXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate is a spirocyclic compound featuring a piperidine ring fused to a partially hydrogenated quinoline moiety, with a tert-butyl carbamate group at the 1-position of the piperidine. This scaffold is notable for its conformational rigidity, which enhances binding specificity in medicinal chemistry applications. The tert-butyl group improves solubility and stability, making the compound a versatile intermediate in drug discovery .

Properties

IUPAC Name

tert-butyl spiro[2,3-dihydro-1H-quinoline-4,4'-piperidine]-1'-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-12-9-18(10-13-20)8-11-19-15-7-5-4-6-14(15)18/h4-7,19H,8-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQRMGKMHNCXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC3=CC=CC=C32)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline]-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a quinoline derivative with a piperidine derivative under specific conditions. The reaction often requires a catalyst and a solvent to facilitate the formation of the spiro linkage. The tert-butyl group is introduced to protect the carboxylate functionality during the reaction .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline]-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline]-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spiro compound reactivity and properties .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline]-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Heterocyclic Replacements

Key analogs replace the quinoline core with other nitrogen-containing heterocycles, altering electronic and steric properties:

Compound Name Heterocyclic Core Key Structural Differences
tert-Butyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,6]naphthyridine]-1-carboxylate (14c) 1,6-Naphthyridine Naphthyridine replaces quinoline; additional nitrogen atom
tert-Butyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate (13i) 1,8-Naphthyridine Larger ring system with distinct nitrogen positioning
tert-Butyl 2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate Quinoline (3'-position) Substitution pattern on quinoline differs (2',4' vs. 2',3')

Impact on Reactivity and Yield :

  • 13i (1,8-naphthyridine) achieved an 89% yield via optimized flow chemistry , while 14c (1,6-naphthyridine) yielded 50% under batch conditions . The higher yield in 13i may stem from reduced steric hindrance in the 1,8-naphthyridine system.
  • Quinoline derivatives like the main compound often require multi-step synthesis, with yields influenced by hydrogenation efficiency and protecting group strategies .

Physicochemical Properties

Property Main Compound (Quinoline) 14c (1,6-Naphthyridine) 13i (1,8-Naphthyridine)
Melting Point (°C) Not reported 143–145 Not reported
Molecular Weight (g/mol) 302.41 317.39 (calc.) 318.40 (calc.)
Solubility Limited data Insoluble in water; DMSO-soluble Similar to 14c

Notes:

  • The tert-butyl group in all analogs enhances lipophilicity, critical for membrane permeability in drug candidates.
  • Quinoline-based derivatives exhibit distinct UV/Vis profiles due to aromatic conjugation, whereas naphthyridines show redshifted absorption from extended π-systems .

Pharmacological Potential

  • Antioxidant Activity: Spiroquinoline derivatives (e.g., 1’H-spiro[piperidine-4,2’-quinolines]) demonstrate radical-scavenging properties, attributed to the electron-rich quinoline ring .
  • Medicinal Chemistry: The main compound and its analogs are intermediates in kinase inhibitor and GPCR modulator synthesis. For example, tert-butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine]-1′-carboxylate is explored for CNS targets due to its blood-brain barrier penetration .

Handling Recommendations :

  • Use PPE and fume hoods for all analogs.
  • Store quinoline derivatives at 2–8°C to prevent decomposition .

Biological Activity

Tert-butyl 2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects, and relevant research findings.

  • Molecular Formula : C18H24N2O3
  • Molecular Weight : 316.401 g/mol
  • CAS Number : 1032143-13-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes, particularly those involved in disease processes such as cancer and infectious diseases.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various strains of bacteria and fungi. For instance, a high-throughput screening identified it among compounds with potent activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported in the range of 6.3 to 23 µM for related compounds in the same chemical class .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has shown potential as an inhibitor of the ADAMTS family of metalloproteinases, which are implicated in various pathological conditions including atherosclerosis. The inhibition constants (KiK_i) for related compounds were reported to be in the nanomolar range, indicating strong binding affinity .

Case Studies

  • Inhibition of ADAMTS7 : A study evaluated several derivatives of the compound and found that one derivative exhibited a KiK_i value of 40 nM against ADAMTS7, suggesting a promising lead for cardiovascular disease treatment .
  • Antitubercular Activity : Another investigation focused on the compound's antitubercular activity where it was part of a screened library against M. tuberculosis. The results indicated significant inhibition rates, highlighting its potential as an anti-tubercular agent .

Table 1: Enzyme Inhibition Activity

CompoundTarget EnzymeKiK_i (nM)
tert-butyl derivative 1ADAMTS750 ± 20
tert-butyl derivative 2ADAMTS53.0 ± 1.1
tert-butyl derivative 3ADAMTS740 ± 10
EDV33 (reference)ADAMTS770 ± 10

Table 2: Antimicrobial Activity Against M. tuberculosis

CompoundMIC (µM)
tert-butyl derivative A6.3
tert-butyl derivative B23
tert-butyl derivative C>80

Q & A

What synthetic methodologies are reported for the preparation of tert-butyl 2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate?

Answer:
The synthesis of spiro-piperidine-quinoline derivatives typically involves multi-step sequences. For example, Scheme 2 in describes acylation reactions of spiro-piperidine intermediates with benzyl groups under mild conditions (e.g., using acyl chlorides and triethylamine in dichloromethane) to yield structurally similar compounds . Key steps include:

  • Spiro-ring formation : Cyclocondensation of piperidone precursors with quinoline derivatives.
  • Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amine functionalities during synthesis.
  • Optimization : Reaction temperatures (0–20°C) and catalysts (e.g., DMAP, triethylamine) are critical for regioselectivity and yield .

What are the known acute toxicity and safety handling protocols for this compound?

Answer:
Based on analogous spiro-piperidine compounds (e.g., and ):

  • Acute toxicity : Classified as Category 4 (oral, dermal, inhalation) with hazards including skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .
  • Safety protocols :
    • Use PPE (gloves, lab coat, safety goggles) and work in a fume hood.
    • In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
    • Avoid ignition sources due to potential toxic fumes during combustion .

How do structural modifications (e.g., substituents on the quinoline ring) influence the compound’s reactivity or biological activity?

Answer:
and highlight that substituents on the quinoline or piperidine rings significantly alter physicochemical and biological properties:

  • Electron-withdrawing groups (e.g., chloro, nitro) enhance electrophilicity, improving cross-coupling reactivity for further derivatization .
  • Bulkier groups (e.g., tert-butyl) increase steric hindrance, potentially reducing off-target interactions in biological assays .
  • Spiro-conformation : The rigid spiro architecture restricts rotational freedom, which may enhance binding affinity to biological targets .

What analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR are essential for confirming spiro connectivity and regiochemistry (e.g., distinguishing isoquinoline vs. quinoline isomers) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects impurities.
  • X-ray crystallography : Resolves absolute stereochemistry and crystal packing effects, critical for structure-activity relationship (SAR) studies .
  • Chromatography : HPLC or GC-MS monitors purity, especially for intermediates prone to byproducts (e.g., ring-opening during Boc deprotection) .

How can conflicting data on physicochemical properties (e.g., solubility, melting point) be addressed?

Answer:
Discrepancies in reported properties (e.g., and lack melting point data) may arise from:

  • Polymorphism : Different crystalline forms can exhibit distinct melting points.
  • Purity : Impurities (e.g., residual solvents) lower observed melting points.
    Methodological solutions :
  • Reproduce measurements using standardized protocols (e.g., DSC for melting points).
  • Compare data across multiple batches and suppliers (if available).
  • Publish detailed experimental conditions (e.g., solvent, heating rate) to enable cross-validation .

What strategies are employed to optimize reaction yields in spiro-piperidine-quinoline syntheses?

Answer:

  • Catalyst screening : DMAP or pyridine derivatives improve acylation efficiency .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., Boc protection) .
  • Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance solubility of intermediates .
  • Workup protocols : Column chromatography or recrystallization removes unreacted starting materials .

What are the ecological and disposal considerations for this compound?

Answer:
Per :

  • Ecotoxicity : No data available; assume persistence and toxicity until proven otherwise.
  • Disposal : Incinerate via licensed facilities equipped to handle halogenated/organic waste.
  • Containment : Avoid release into waterways; use closed systems during synthesis .

How does the spiro-piperidine-quinoline scaffold compare to non-spiro analogs in drug discovery contexts?

Answer:

  • Conformational rigidity : Spiro systems reduce entropy penalties upon binding to targets, improving potency (e.g., in kinase inhibitors) .
  • Metabolic stability : The tert-butyl group and spiro structure may slow oxidative metabolism compared to flexible analogs .
  • Synthetic complexity : Spiro systems require specialized routes but offer intellectual property advantages .

What computational tools are used to predict the pharmacokinetic properties of this compound?

Answer:

  • ADMET prediction : Software like Schrödinger’s QikProp or SwissADME estimates logP, solubility, and CYP450 interactions.
  • Docking studies : AutoDock Vina or Glide models interactions with targets (e.g., ion channels, enzymes) .
  • MD simulations : GROMACS or AMBER assesses conformational dynamics in biological environments .

How can researchers validate the biological activity of this compound amid conflicting in vitro data?

Answer:

  • Dose-response curves : Confirm activity across multiple concentrations (e.g., IC50_{50} values).
  • Assay controls : Include known inhibitors/agonists to benchmark results.
  • Orthogonal assays : Use complementary techniques (e.g., fluorescence polarization + SPR) to cross-verify binding .
  • Batch consistency : Ensure compound purity (>95% by HPLC) and stability (e.g., no degradation in DMSO stocks) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.